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molecular formula C6H10N4OS B019618 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 39008-28-1

5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B019618
M. Wt: 186.24 g/mol
InChI Key: DKIXTKJRMXEYST-UHFFFAOYSA-N
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Patent
US05525711

Procedure details

To 4.0 g (0.02 mole) of 6-amino-3-methyl-2-methylthio-5-nitroso-pyrimidine-4-one (44) was added 40 mL of 20% aqueous ammonium sulfide solution. The mixture was heated under reflux for 30 min. After cooling the precipitate was collected, washed with a little ethanol and dried in a desiccator to give 45 as 2.72 g (75% yield) of colorless crystals (m.p. 211°-212° C.).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
40 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[N:12]=O>[NH4+]=S>[NH2:12][C:3]1[C:4](=[O:11])[N:5]([CH3:10])[C:6]([S:8][CH3:9])=[N:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(N(C(=N1)SC)C)=O)N=O
Name
ammonium sulfide
Quantity
40 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with a little ethanol
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Name
Type
product
Smiles
NC=1C(N(C(=NC1N)SC)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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